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molecular formula C15H19N3O B8574006 1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile

1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile

Cat. No. B8574006
M. Wt: 257.33 g/mol
InChI Key: IYHSCLAKTOAFEJ-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of 1,1-dimethylethyl4-[(5-cyano-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate (150 mg, 0.42 mmol) in 10 mL of DCM was added 5 mL of 4N HCl/dioxane, and the mixture was stirred at room temperature for 2 hours. The solvents was removed off under vacuum to afford 1-(piperazin-1-ylmethyl)-3,4-dihydro-1H-isochromene-5-carbonitrile.
Name
1,1-dimethylethyl4-[(5-cyano-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([CH:5]1[CH2:10][N:9]([CH2:11][CH:12]2[C:21]3[C:16](=[C:17]([C:22]#[N:23])[CH:18]=[CH:19][CH:20]=3)[CH2:15][CH2:14][O:13]2)[CH2:8][CH2:7][N:6]1C([O-])=O)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[N:9]1([CH2:11][CH:12]2[C:21]3[CH:20]=[CH:19][CH:18]=[C:17]([C:22]#[N:23])[C:16]=3[CH2:15][CH2:14][O:13]2)[CH2:10][CH2:5][NH:6][CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
1,1-dimethylethyl4-[(5-cyano-3,4-dihydro-1H-isochromen-1-yl)methyl]piperazine-1-carboxylate
Quantity
150 mg
Type
reactant
Smiles
CC(C)(C)C1N(CCN(C1)CC1OCCC2=C(C=CC=C12)C#N)C(=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents was removed off under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCNCC1)CC1OCCC=2C(=CC=CC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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